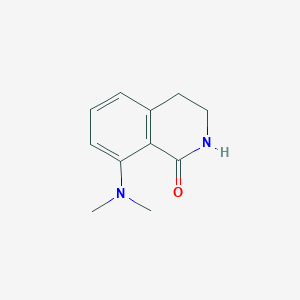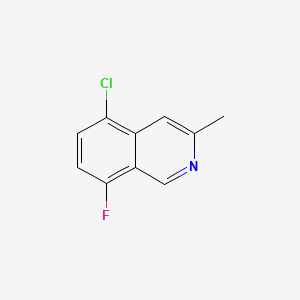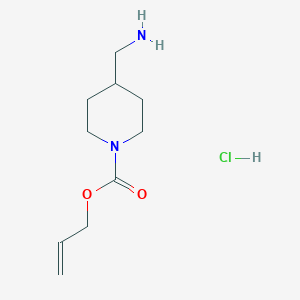
7-Aminoquinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Aminoquinolin-6-ol is a derivative of quinoline, a heterocyclic aromatic organic compound Quinolines are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinolin-6-ol typically involves the functionalization of the quinoline ring. One common method is the reduction of 7-nitroquinolin-6-ol using reducing agents such as iron powder in acetic acid. Another approach involves the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 7-nitroquinolin-6-ol. This method is favored due to its efficiency and scalability. The reaction is typically carried out in the presence of a palladium or platinum catalyst under hydrogen gas .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Aminoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group in 7-nitroquinolin-6-ol can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: this compound from 7-nitroquinolin-6-ol.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Aminoquinolin-6-ol has a broad spectrum of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a fluorescent probe in biological studies due to its photophysical properties.
Wirkmechanismus
The mechanism of action of 7-Aminoquinolin-6-ol varies depending on its application:
Antimalarial Activity: It interferes with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death.
Antimicrobial Activity: It inhibits bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound with a wide range of biological activities.
8-Aminoquinoline: Known for its antimalarial properties.
6-Aminoquinoline: Similar in structure but with different functional properties
Uniqueness of 7-Aminoquinolin-6-ol: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H8N2O |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
7-aminoquinolin-6-ol |
InChI |
InChI=1S/C9H8N2O/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H,10H2 |
InChI-Schlüssel |
GUASJPOLLYRBSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(C=C2N=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-bromo-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15332118.png)
![4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15332126.png)

![[Ru(bpy)2(4-([2,2'-bipyridin]-4-yl)butanoic acid)]Cl2](/img/structure/B15332133.png)

![2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15332146.png)
![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)




![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
